Methyl isoindoline-5-carboxylate
Description
Historical Context and Evolution of Isoindoline (B1297411) Core Structures in Synthetic and Medicinal Chemistry
The isoindoline scaffold, a structural isomer of the more common indoline (B122111), has been a subject of scientific interest for over a century. nih.gov Initially, research into isoindoline chemistry was academically driven, focusing on the synthesis and characterization of this unique heterocyclic system. However, the discovery of potent biological activity in naturally occurring and synthetic isoindoline-containing compounds propelled its evolution into a critical pharmacophore in medicinal chemistry.
A pivotal moment in the history of isoindoline-based drugs was the introduction of thalidomide (B1683933) in the 1950s. mdpi.com Although its tragic teratogenic effects led to its initial withdrawal, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its re-approval for treating multiple myeloma and erythema nodosum leprosum. mdpi.com This resurgence of interest in thalidomide spurred the development of second-generation immunomodulatory drugs (IMiDs®) such as lenalidomide (B1683929) and pomalidomide, which feature a modified isoindoline-1,3-dione core and exhibit improved efficacy and safety profiles. nih.govmdpi.com
Beyond the realm of cancer and immunology, the isoindoline core has been incorporated into a variety of therapeutic agents. For instance, chlorthalidone (B1668885) is a diuretic used for managing hypertension and edema, while mazindol has been utilized as a short-term treatment for obesity. mdpi.com The versatility of the isoindoline scaffold is further demonstrated by its presence in compounds like the insecticide phosmet (B1677707) and the antipsychotic lurasidone. mdpi.comdrugbank.com The development of these diverse drugs highlights the successful evolution of the isoindoline core from a simple heterocyclic curiosity to a highly valued building block in the design of new therapeutic agents.
Strategic Significance of the Ester Functionality in the Chemical Synthesis and Biological Activity of Methyl isoindoline-5-carboxylate Analogues
The methyl ester group at the 5-position of the isoindoline ring in this compound plays a crucial role in both its chemical utility and its potential biological profile. In chemical synthesis, the ester functionality serves as a versatile handle for further molecular elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or subjected to other transformations to introduce new functional groups. This allows for the systematic modification of the isoindoline scaffold to explore structure-activity relationships (SAR) and optimize biological activity. For example, the synthesis of various substituted isoindoline-1,3-diones has been achieved through reactions involving the ester group. researchgate.net
From a medicinal chemistry perspective, the introduction of a methyl carboxylate group can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to participate in hydrogen bonding. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ester group in this compound can act as a hydrogen bond acceptor, potentially influencing its binding to biological targets. While direct SAR studies on this compound are not extensively reported, research on related indole-5-carboxylate derivatives has shown that modifications at this position can significantly impact biological activity. nih.gov For instance, in the development of xanthine (B1682287) oxidase inhibitors, the nature of the substituent on the indole (B1671886) ring was found to be essential for inhibitory potency. nih.gov
Contemporary Academic Research Trajectories for this compound and Related Scaffolds
Current research involving this compound primarily positions it as a valuable building block or intermediate in the synthesis of more complex molecules. Its hydrochloride salt is noted as a reagent in the preparation of azabicyclooctane derivatives that act as farnesoid X receptor (FXR) inhibitors.
More broadly, contemporary research on substituted isoindoline scaffolds is exploring a wide range of therapeutic areas. Scientists are actively developing novel isoindoline-based compounds as anticancer, anti-inflammatory, and antimicrobial agents. For example, recent studies have focused on the synthesis of novel isoindoline derivatives as potent potentiators of colistin (B93849) for multidrug-resistant Acinetobacter baumannii. The development of new synthetic methodologies to access diverse isoindoline structures remains an active area of investigation, with the aim of creating libraries of compounds for high-throughput screening and drug discovery programs. The continued exploration of the chemical space around the isoindoline core promises to yield new and improved therapeutic agents in the future.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 742666-57-5 | chemicalbook.com |
| Molecular Formula | C10H11NO2 | nih.gov |
| Molecular Weight | 177.20 g/mol | chembk.com |
| Appearance | Solid | sigmaaldrich.com |
| Storage Temperature | 2-8°C (under inert atmosphere) | sigmaaldrich.com |
| InChI Key | UCJNRYHJEDJKAI-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBKALMWYNRSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600395 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742666-57-5 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Isoindoline 5 Carboxylate and Precursor Intermediates
Linear Synthesis Approaches
Linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule. This step-by-step approach is fundamental in organic synthesis.
Direct Esterification Reactions for the Formation of Methyl isoindoline-5-carboxylate
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, isoindoline-5-carboxylic acid. The Fischer esterification is a classic and direct method for this transformation.
Fischer-Speier Esterification: This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, isoindoline-5-carboxylic acid would be reacted with methanol, typically using an acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH) as the catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol (methanol) is often used in large excess as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com
A related procedure is the esterification of indole-5-carboxylic acid to methyl indole-5-carboxylate, a precursor that can be subsequently reduced to the target indoline (B122111). sigmaaldrich.com
Table 1: Fischer Esterification for Methyl Ester Formation
| Reactant 1 | Reactant 2 | Catalyst | Key Features |
|---|---|---|---|
| Isoindoline-5-carboxylic acid | Methanol | H₂SO₄ or TsOH | Equilibrium reaction; alcohol used in excess. masterorganicchemistry.com |
Strategic Cyclization Approaches in the Construction of the Isoindoline (B1297411) Ring System
The core isoindoline or isoindolinone ring system is a critical structural motif that is often constructed using strategic cyclization reactions. These reactions form the heterocyclic ring, which can then be further functionalized.
The formation of the carbon-nitrogen bond is key to creating the isoindoline ring. Reductive C-N coupling reactions provide a pathway to form aryl- and heteroarylamines, which are precursors for intramolecular amidation to yield the isoindolinone scaffold. One such method involves the use of an organophosphorus-based catalyst and a hydrosilane reductant to drive the intermolecular coupling of nitro(hetero)arenes with boronic acids. researchgate.netsigmaaldrich.com This creates a C-N bond that can be a part of a subsequent intramolecular cyclization to form the lactam ring of the isoindolinone.
Another approach involves the copper-catalyzed deformylative C-N coupling of formamides and isoindolinone-3-ols to produce C(3) primary/secondary amine substituted isoindolinones. ias.ac.in This highlights a method for modifying a pre-existing isoindolinone scaffold through C-N bond formation.
Palladium-catalyzed reactions are powerful tools for constructing heterocyclic systems. Specifically, the carbonylation of C-H bonds provides a direct route to isoindolinone derivatives. This approach involves the activation of a C(sp²)-H bond on a benzene (B151609) ring, followed by the insertion of carbon monoxide (CO) and subsequent intramolecular amination to form the five-membered lactam ring.
Several strategies have been developed:
From N-methoxybenzamides and Alkenes: Isoindolinones can be synthesized from N-methoxybenzamides and alkenes via a palladium-catalyzed ortho-C(sp²)-H activation and intramolecular oxidative amidation. This process involves the cleavage of four bonds and the formation of two new bonds to construct the heterocyclic core. nih.gov
From Benzyl Amines: The palladium-catalyzed carbonylation of benzyl amines via C-H functionalization is another effective method. Different oxidants, such as silver salts or copper(II) trifluoroacetate, are crucial for achieving high yields. researchgate.net
From 2-Alkynylbenzamides: Palladium iodide (PdI₂) can catalyze the oxidative carbonylation of 2-alkynylbenzamides. Depending on the reaction conditions and the nucleophiles present, this method can divergently produce functionalized isoindolinones. acs.org
From Isocyanides: A palladium-catalyzed multicomponent reaction involving o-bromobenzaldehydes and two different isocyanides has been developed to assemble various isoindolinones. researchgate.net
Table 2: Palladium-Catalyzed Carbonylation for Isoindolinone Synthesis
| Starting Materials | Catalyst System | Key Feature |
|---|---|---|
| N-methoxybenzamides and alkenes | Palladium catalyst | ortho-C(sp²)–H activation and intramolecular oxidative amidation. nih.gov |
| Benzyl amines | Palladium catalyst with oxidant (e.g., Ag salt, Cu(II) trifluoroacetate) | C–H functionalization and carbonylation. researchgate.net |
| 2-Alkynylbenzamides | PdI₂ catalyst | Oxidative carbonylation with divergent pathways. acs.org |
Recent advancements have focused on developing more sustainable, metal-free synthetic routes. A novel metal-free tandem cyclization has been reported for the synthesis of 3-methyleneisoindolin-1-ones, which are closely related to the isoindolinone core. organic-chemistry.orgnih.gov
This strategy employs ester-functionalized aziridines as starting materials. The reaction is promoted by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a carboxylic acid. The proposed mechanism involves a sequence of steps:
Ring Opening: The carboxylic acid facilitates the regioselective ring-opening of the aziridine.
Lactamization: An intramolecular amidation (lactamization) occurs to form the five-membered ring.
Elimination: Subsequent elimination of the carboxylic acid generates the exocyclic double bond. organic-chemistry.org
This method is advantageous due to its low cost, reduced toxicity, and broad substrate compatibility, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring of the aziridine. organic-chemistry.org
Table 3: Metal-Free Tandem Cyclization of Ester-Functionalized Aziridines
| Starting Material | Reagents | Temperature | Time | Yield |
|---|
Convergent Synthesis Approaches
While a specific convergent synthesis for this compound is not detailed in the provided search results, the principles can be illustrated by the total synthesis of other complex molecules, such as (±)-methyl salvianolate A. mdpi.com In this example, two key intermediates were synthesized independently and then coupled using a Horner–Wadsworth–Emmons reaction. mdpi.com
A hypothetical convergent approach to a complex isoindoline derivative could involve:
Fragment A Synthesis: Preparation of a functionalized aromatic ring containing the carboxylic ester group or a precursor.
Fragment B Synthesis: Preparation of the five-membered nitrogen-containing ring with appropriate functional handles.
Coupling: A cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) to join Fragment A and Fragment B, followed by a final cyclization step to form the isoindoline system.
Multicomponent Reaction (MCR) Strategies for Complex Isoindoline-1,3-dione Architectures
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step. For the synthesis of isoindoline-1,3-diones, which are oxidized derivatives of the isoindoline core, several MCR strategies have been developed. These reactions often involve the in-situ generation of a reactive intermediate that undergoes subsequent cyclization to form the phthalimide ring system.
One such strategy involves the reaction of phthalic anhydride with a primary amine and another component, leading to the formation of substituted isoindoline-1,3-diones. These methods provide rapid access to a library of diverse phthalimide derivatives.
Derivatization and Post-Synthetic Functionalization Strategies of this compound
The this compound scaffold presents several sites for further chemical modification, allowing for the generation of a wide array of derivatives. The key reactive centers include the nitrogen atom of the isoindoline ring and the methyl ester group.
Alkylation and Acylation Reactions on the Isoindoline Nitrogen Atom
The secondary amine of the isoindoline ring is nucleophilic and can readily undergo alkylation and acylation reactions.
N-Alkylation: The introduction of alkyl groups onto the isoindoline nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions. For instance, the N-alkylation of related indoline systems has been successfully carried out using iron catalysts in the presence of alcohols.
N-Acylation: Acylation of the isoindoline nitrogen introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. Acylating agents such as acyl chlorides or anhydrides are commonly employed, often in the presence of a non-nucleophilic base like triethylamine or pyridine. Chemoselective N-acylation of indoles, a related heterocyclic system, has been achieved using thioesters as the acyl source, suggesting a potential mild method for acylating this compound. nih.govnih.gov
| Reaction | Reagents | Product Functional Group |
| N-Alkylation | Alkyl halide, Base | Tertiary amine |
| N-Acylation | Acyl chloride, Base | Amide |
This interactive data table outlines common derivatization reactions on the isoindoline nitrogen.
Hydrolytic Pathways of the Methyl Ester Moiety
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as hydrochloric acid or sulfuric acid, and heat will convert the ester to the carboxylic acid. This reaction is the reverse of the Fischer esterification and is driven to completion by using a large excess of water. google.com
Base-Promoted Hydrolysis (Saponification): The use of an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup, is a common and often more efficient method for ester hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The resulting isoindoline-5-carboxylic acid is a valuable intermediate for further modifications, such as amide bond formation.
Oxidation Reactions Applied to the Isoindoline Ring System
The isoindoline ring system can be susceptible to oxidation, particularly at the benzylic carbon atoms (positions 1 and 3). The presence of the electron-withdrawing methyl carboxylate group on the benzene ring can influence the reactivity of the isoindoline core towards oxidation.
Oxidation of the isoindoline ring can lead to the formation of isoindolinones (oxo-isoindolines) or, under more vigorous conditions, to isoindoline-1,3-diones (phthalimides). Various oxidizing agents can be employed for this transformation, and the reaction conditions can be tuned to achieve the desired level of oxidation. For electron-deficient systems, stronger oxidizing agents or specific catalytic systems may be required. dicp.ac.cnnih.gov
Elucidation of Reaction Mechanisms and Investigation of Chemical Transformations Involving Methyl Isoindoline 5 Carboxylate
Mechanistic Studies of Nucleophilic Substitution Pathways on the Isoindoline (B1297411) Ring
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. nih.gov The likelihood of an SNAr reaction occurring is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov For a reaction to proceed via a stepwise mechanism, the electrophile must be capable of forming a stable anionic intermediate, often referred to as a Meisenheimer complex. nih.gov
Detailed mechanistic studies specifically on methyl isoindoline-5-carboxylate are not extensively documented in the provided search results. However, general principles of SNAr suggest that for a substitution to occur on the benzene (B151609) portion of the molecule, a good leaving group (such as a halide) would need to be present on the ring, in addition to the activating effect of the electron-withdrawing carboxylate group. Reactions involving azole nucleophiles with moderately electron-deficient aryl fluorides have been shown to proceed through a borderline mechanism and are subject to general base catalysis. nih.gov
Electrophilic Aromatic Substitution Reactivity of the Isoindoline Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents on the aromatic ring play a crucial role in both the rate of reaction and the regioselectivity of the substitution.
In this compound, the aromatic ring is influenced by two key groups: the fused heterocyclic amine (the isoindoline nitrogen) and the methyl carboxylate group.
The Isoindoline Nitrogen: As an amine, this group is a powerful activating ortho-, para-director due to its ability to donate electron density to the ring through resonance.
The Methyl Carboxylate Group (-COOCH₃): This is a deactivating, meta-directing group because it withdraws electron density from the ring. mnstate.edu
The directing effects of these two substituents are in opposition. The strong activating effect of the nitrogen typically dominates, directing incoming electrophiles to the positions ortho and para to it. In the isoindoline system, the positions ortho (C-4) and para (C-7) to the nitrogen are the most likely sites for electrophilic attack. The methyl carboxylate at C-5 will deactivate the ring, particularly at the positions ortho (C-4, C-6) and para (C-7) to itself. The position C-6 is meta to the nitrogen's influence and ortho to the deactivating carboxylate group, making it a less favored site. Therefore, electrophilic substitution is most likely to occur at the C-4 and C-7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. lumenlearning.comyoutube.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org
Intrinsic Reactivity Profiles of the Isoindoline Nitrogen Atom
The nitrogen can readily participate in reactions typical of secondary amines, such as:
N-Alkylation: Reaction with alkyl halides to form tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Arylation: Reaction with aryl halides, often under transition-metal catalysis (e.g., Buchwald-Hartwig amination).
Furthermore, the nitrogen atom can be oxidized. For example, oxidation of isoindolines with reagents like hydrogen peroxide in the presence of sodium tungstate (B81510) can yield the corresponding isoindole N-oxides. chim.it
Interestingly, the reactivity of the isoindoline nitrogen can also lead to more complex transformations. Studies on the reaction of isoindoline with anomeric amide reagents have shown that these reactions can proceed through an azomethine imine intermediate, which can then lead to the formation of ortho-quinodimethane (o-QDM) intermediates. acs.orgacs.org This highlights a pathway where the nitrogen's reactivity initiates a cascade that results in significant skeletal rearrangement. acs.orgacs.org
Investigation of Ring-Opening and Ring-Closing Equilibrium in Isoindoline Systems
The stability of the five-membered heterocyclic ring in isoindoline systems can be influenced by various factors, leading to ring-opening and ring-closing phenomena. The N-O bond in related isoxazole (B147169) structures is known to be relatively weak and susceptible to cleavage, which can initiate ring-opening reactions. researchgate.net
In the context of isoindolines, reactions that form an isodiazene intermediate can lead to fragmentation and the generation of an ortho-quinodimethane (o-QDM) intermediate, which represents a ring-opened species. acs.org This process is distinct from the reactivity of the isomeric indoline (B122111), which under similar conditions forms N-aminoindole. acs.orgacs.org
Computational studies using Density Functional Theory (DFT) have been employed to understand the energetics of these transformations. For example, in related systems, DFT calculations have helped to elucidate the pathways for the formation of intermediates like azomethine imines and their subsequent reactions, such as dimerization or rearrangement. acs.orgacs.org These studies indicate that ring-opening can be part of a complex reaction cascade. For instance, an iron-promoted ring-opening and ring-closing cascade of ortho-carboxy-isoxazoles has been reported to yield isoindolinone derivatives. researchgate.net Similarly, sequential ring-opening and ring-closing reactions have been used to convert para-substituted pyridines into meta-substituted anilines, demonstrating the synthetic utility of controlled ring dynamics. nih.gov
Catalytic Transformations and Their Underlying Mechanistic Principles
This compound and related isoindoline structures can participate in or be synthesized through various catalytic transformations. These reactions often leverage transition metal catalysts to achieve high efficiency and selectivity.
Table 1: Examples of Catalytic Transformations Involving Isoindoline Systems
| Reaction Type | Catalyst/Reagents | Description | Mechanistic Principle |
| Synthesis of Isoindolines | Iridium(III) complexes | [2+2+2] cycloaddition of α,ω-diynes with alkynes to form the isoindoline core. researchgate.net | The iridium catalyst coordinates the alkyne and diyne components, facilitating a stepwise or concerted cycloaddition to assemble the bicyclic ring system. |
| Synthesis of Isoindolines | N-Heterocyclic Carbenes (NHCs) | Tandem reaction involving regioselective ring opening of aziridines and intramolecular aza-Michael addition. researchgate.net | The NHC acts as a nucleophilic catalyst, activating a substrate which then participates in a cascade reaction to form the isoindoline ring. |
| Nitrogen Atom Insertion | Phenyliodine(III) diacetate (PIDA) / Ammonium (B1175870) carbamate | Conversion of indenes into isoquinolines, a related nitrogen heterocycle. rsc.orgethz.ch | The hypervalent iodine reagent is believed to generate a reactive nitrogen species from ammonium carbamate, which then inserts into the carbocyclic framework of the indene. |
| C-H Functionalization | Rhodium(III) | Annulation of 1,3-dienynes with oximes to form isoindole rings. chim.it | The Rh(III) catalyst facilitates C-H activation and subsequent annulation, with the oxime nitrogen acting as an internal nucleophile to close the heterocyclic ring. |
Advanced Spectroscopic and Structural Characterization of Methyl Isoindoline 5 Carboxylate and Its Derivatives
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state properties of a compound.
While a specific single crystal X-ray diffraction study for methyl isoindoline-5-carboxylate was not found in the reviewed literature, studies on closely related isoindoline (B1297411) derivatives offer significant insights into the expected crystal packing and molecular geometry. For instance, the crystal structure of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester reveals a stabilized molecular configuration due to intramolecular hydrogen bonding, forming an S(6) loop. chemicalbook.com In this derivative, molecules are connected in dimers through C-H···O bonds, and π···π stacking interactions between the aromatic rings further stabilize the crystal packing. chemicalbook.com
In a study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a compound with a related indole (B1671886) core, the formation of cyclic dimers through double hydrogen bonds (O−H⋯O) between molecules was observed. tetratek.com.tr This highlights the importance of the carboxylic acid functionality in directing the supramolecular assembly. Although this compound is an ester, the presence of the N-H group in the isoindoline ring and the carbonyl group of the ester can be expected to participate in hydrogen bonding, influencing its crystal structure.
Table 1: Crystallographic Data for a Related Isoindoline Derivative
| Parameter | (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester chemicalbook.com |
| CCDC No. | 2059037 |
| Dihedral Angle (A/C rings) | 73.27 (3)° |
| Key Interactions | N-H···O hydrogen bonding (S(6) loop), C-H···O bonds (R2(11) loop), π···π stacking |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
1H NMR Spectroscopy: The 1H NMR spectrum of methyl indole-5-carboxylate shows characteristic signals for the aromatic protons of the indole ring system and the methyl ester group. chemicalbook.com The protons on the benzene (B151609) ring typically appear as multiplets in the downfield region (around 7.0-8.5 ppm), with their specific chemical shifts and coupling constants depending on their position relative to the electron-withdrawing ester group and the electron-donating nitrogen atom of the pyrrole (B145914) ring. The protons on the pyrrole ring also show distinct signals. The methyl protons of the ester group are expected to appear as a singlet further upfield.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon framework of the molecule. For methyl indole-5-carboxylate, the carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. tetratek.com.tr The aromatic carbons will appear in the region of 100-140 ppm, with quaternary carbons generally showing lower intensity peaks. The carbon of the methyl group of the ester will be found in the upfield region of the spectrum.
Table 2: Representative 1H and 13C NMR Data for Related Indole and Isoindoline Derivatives
| Compound | Nucleus | Chemical Shifts (δ, ppm) |
| Methyl indole-5-carboxylate chemicalbook.com | 1H | Aromatic protons, NH proton, and methyl ester protons. |
| Methyl 1H-indole-3-carboxylate tetratek.com.tr | 1H | 11.75 (s, 1H, NH), 8.12 (s, 1H), 8.05 (d, J=7.8 Hz, 1H), 7.42 (d, J=8.2 Hz, 1H), 7.23 (t, J=7.6 Hz, 1H), 7.20 (t, J=7.5 Hz, 1H), 3.85 (s, 3H, OCH3). |
| Methyl 1H-indole-3-carboxylate tetratek.com.tr | 13C | 165.0, 136.4, 130.5, 126.1, 122.7, 121.6, 120.9, 111.4, 107.5, 51.1. |
| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester mdpi.com | 1H | Aromatic protons, aliphatic protons (doublet for CH3, quartet for H1'), and a singlet for OMe. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of esters under electron ionization (EI) typically involves several characteristic pathways. libretexts.orgtutorchase.comlibretexts.org
Common fragmentation patterns for esters include:
Loss of the alkoxy group (-OR): For this compound, this would correspond to the loss of the methoxy (B1213986) group (-OCH3), resulting in a fragment ion [M - 31]+.
Loss of the ester group (-COOR): This would involve the cleavage of the bond between the aromatic ring and the carbonyl group, leading to a fragment corresponding to the isoindoline cation.
McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen, which is not directly applicable to the aromatic ester part of this compound but could be relevant for certain derivatives with appropriate side chains.
The fragmentation of the isoindoline ring itself would also contribute to the mass spectrum, likely involving the loss of small neutral molecules. A proposed fragmentation for a related compound, methyl-5-hydroxyoxindole-3-acetate, shows successive losses of a carboxyl group, a methyl group, and fragments from the phenolic ring system. researchgate.net
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Description | Expected m/z |
| [M]+• | Molecular Ion | 177 |
| [M - OCH3]+ | Loss of methoxy radical | 146 |
| [M - COOCH3]+ | Loss of carbomethoxy radical | 118 |
| [C8H8N]+ | Isoindoline cation | 118 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not provided in the search results, the analysis of related compounds allows for the prediction of its key vibrational modes. mdpi.comcam.ac.ukspectrabase.com
Key expected IR absorption bands include:
N-H Stretch: A peak in the region of 3300-3500 cm-1 corresponding to the stretching vibration of the N-H bond in the isoindoline ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm-1, while aliphatic C-H stretches from the CH2 groups in the isoindoline ring and the methyl group of the ester will be observed below 3000 cm-1.
C=O Stretch: A strong absorption band in the region of 1700-1730 cm-1 is characteristic of the carbonyl group (C=O) of the ester.
C-O Stretch: The C-O stretching vibrations of the ester group are expected to appear in the range of 1000-1300 cm-1.
Aromatic C=C Stretches: These vibrations typically give rise to several bands in the 1450-1600 cm-1 region.
The IR spectrum of a related isoindole derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, showed characteristic C=O stretching bands at 1770, 1707, and 1595 cm-1, and an N-H stretching band at 3269 cm-1. mdpi.com
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | > 3000 |
| C-H (aliphatic) | Stretch | < 3000 |
| C=O (ester) | Stretch | 1700 - 1730 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-O (ester) | Stretch | 1000 - 1300 |
Computational Chemistry and Theoretical Investigations on Methyl Isoindoline 5 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic properties of molecules. For methyl isoindoline-5-carboxylate, these methods can elucidate its fundamental characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometric and energetic parameters of molecules like this compound. DFT calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.
For instance, studies on similar isoindole derivatives have utilized DFT to correlate calculated structures with crystallographic data, showing good agreement. prepchem.com The application of DFT to this compound would similarly yield its most stable three-dimensional conformation. Energetic parameters such as the total energy, heat of formation, and vibrational frequencies can also be computed, providing a comprehensive understanding of the molecule's stability and thermodynamic properties. Research on related N-isoindoline-1,3-dione heterocycles has employed DFT to explore structural insights and the thermodynamics of their synthesis, revealing that such reactions are often exothermic. researchgate.net
Table 1: Examples of Parameters Obtainable from DFT Calculations for this compound
| Parameter | Description |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. |
| Total Energy | The total electronic energy of the molecule in its ground state. |
| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. |
| Vibrational Frequencies | The frequencies of molecular vibrations, useful for interpreting infrared spectra. |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and the stability of molecules. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
In studies of related isoindole structures, DFT calculations have shown that the HOMO is typically located over the substituted aromatic ring, while the LUMO is predominantly on the indole (B1671886) moiety. mdpi.comresearchgate.net This distribution suggests that the aromatic ring is the likely site for electrophilic attack, while the heterocyclic portion is more susceptible to nucleophilic attack. For this compound, a similar analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.
Table 2: Frontier Molecular Orbital (FMO) Analysis Parameters
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating character of the molecule. |
| LUMO Energy | Indicates the electron-accepting character of the molecule. |
| HOMO-LUMO Gap | A larger gap implies greater kinetic stability and lower chemical reactivity. |
| Orbital Distribution | Shows the regions of the molecule where the HOMO and LUMO are localized, predicting sites of reactivity. |
Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge within a molecule. It assigns partial charges to each atom, providing a more detailed picture of the electronic environment than simpler methods. This information is invaluable for understanding a molecule's reactivity, intermolecular interactions, and spectroscopic properties.
For this compound, an NPA would reveal the partial positive and negative charges on each atom. It is expected that the nitrogen and oxygen atoms would carry partial negative charges due to their high electronegativity, while the carbonyl carbon and the protons attached to the nitrogen and aromatic ring would exhibit partial positive charges. These charge distributions would highlight the electrophilic and nucleophilic sites within the molecule, complementing the predictions from FMO analysis.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
The isoindoline (B1297411) scaffold is a key component in the design of inhibitors for various biological targets.
Discoidin Domain Receptor 1 (DDR1): The isoindoline scaffold has been utilized in the development of selective inhibitors for DDR1, a receptor tyrosine kinase implicated in diseases like cancer. nih.gov In one study, an isoindoline-based compound was designed to replace a 1-methyl tetrahydroisoquinoline group, leading to derivatives with altered selectivity. nih.gov Although the direct replacement with a simple isoindoline resulted in a loss of DDR1 inhibitory activity, further modifications led to potent inhibitors. nih.gov For example, a derivative, compound 7c , was shown to fit into the ATP binding pocket of DDR1, forming hydrogen bonds with key residues such as Met704 in the hinge region, Thr701 at the gatekeeper position, Glu672, and Asp784. nih.gov
DNA Methyltransferase 1 (DNMT1): DNMT1 is a crucial enzyme in the regulation of gene expression through DNA methylation and is a target for cancer therapy. nih.gov While specific docking studies of this compound with DNMT1 are not readily available, the general principles of DNMT1 inhibition can be considered. Inhibitors typically interact with key residues in the catalytic pocket, such as Glu1265, Arg1311, and Ser1229. nih.gov A docking simulation of this compound into the DNMT1 active site would explore its potential to form favorable interactions with these residues, mediated by its ester and amine functionalities.
Predicting the binding affinity between a ligand and its target is a primary goal of molecular docking. This is often expressed as a binding energy or an inhibition constant (Ki) or dissociation constant (Kd). For a derivative of an isoindoline-containing compound, 7f , a potent DDR1 inhibitor, the binding affinity was determined to be a Kd of 5.9 nM. nih.gov Such predictions are crucial for ranking potential drug candidates.
Molecular dynamics simulations can further refine the understanding of ligand-target interactions by simulating the movement of atoms over time. These simulations can reveal conformational changes in the protein upon ligand binding. For instance, the binding of inhibitors to kinases like DDR1 can stabilize specific conformations, such as the "DFG-out" conformation, where the Asp-Phe-Gly motif of the activation loop is flipped. nih.gov This conformational change is a hallmark of type II kinase inhibitors. Simulations of this compound or its derivatives in complex with targets like DDR1 or DNMT1 would provide insights into the stability of the binding mode and any induced conformational changes.
Table 3: Key Interactions and Binding Data for an Isoindoline-based DDR1 Inhibitor (Compound 7c)
| Interacting Residue | Type of Interaction |
| Met704 | Hydrogen Bond |
| Thr701 | Hydrogen Bond |
| Glu672 | Hydrogen Bond |
| Asp784 | Hydrogen Bond |
| Binding Affinity (Compound 7f) | Kd = 5.9 nM |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Isoindoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a correlation between the structural properties of chemical compounds and their biological activities. longdom.orgnih.gov QSAR models are crucial in drug discovery and development for predicting the activity of new chemical entities, thereby streamlining the design and synthesis of more potent analogues. longdom.orgresearchgate.net These models mathematically relate the physicochemical properties of molecules, such as molecular weight, molar volume, electronegativity, and partition coefficient, to their biological functions. longdom.org For isoindoline derivatives, QSAR studies help in understanding how structural modifications influence their therapeutic potential. By analyzing a series of related compounds, researchers can identify key structural features that are either beneficial or detrimental to a specific biological effect. researchgate.net
The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, creation of a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorous validation of the model's predictive power. nih.govnih.govresearchgate.net For instance, a QSAR study on thiazolidine-4-one derivatives involved splitting the compounds into training and test sets to validate the model's stability and predictive capability. nih.govresearchgate.net Such models can guide the rational design of novel isoindoline-based compounds with enhanced activities.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced three-dimensional QSAR (3D-QSAR) techniques that provide detailed insights into the relationship between the 3D structural features of molecules and their biological activities. iupac.orgmdpi.comijpsonline.com These methods are instrumental in drug design for predicting the affinity of new compounds and guiding their structural optimization. nih.govresearchgate.net
CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction fields of a set of aligned molecules within a 3D grid. iupac.orgijpsonline.com The variations in these fields are then correlated with the changes in biological activity using Partial Least Squares (PLS) statistical analysis to generate a predictive model. ijpsonline.commdpi.com An assumption is made that the interactions between a ligand and its target receptor are primarily non-covalent, and that changes in biological affinities correlate with changes in the steric and electrostatic fields of the molecules. ijpsonline.com
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. researchgate.netontosight.ainih.gov It uses a Gaussian function to calculate molecular similarity indices, which avoids some of the technical issues of CoMFA, such as singularities at atomic positions and the need for arbitrary cut-off limits. nih.gov This often results in contour maps that are easier to interpret, highlighting regions within the molecule's structure that require specific physicochemical properties for optimal activity. nih.gov
In practice, 3D-QSAR studies on derivatives structurally related to isoindolines, such as anthranilamides, have been performed to understand their structure-activity relationships. nih.gov For example, a study on α1A-adrenergic receptor antagonists developed statistically significant CoMFA and CoMSIA models based on a training set of 32 ligands, which were then used to predict the activity of a test set of 12 ligands. mdpi.com The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govmdpi.com
Table 1: Statistical Results of CoMFA and CoMSIA Models for α1A-Adrenergic Receptor Antagonists
| Parameter | CoMFA Model | CoMSIA Model |
|---|---|---|
| Cross-validated correlation coefficient (q²) | 0.840 | 0.840 |
| Non-cross-validated correlation coefficient (r²) | 0.970 | 0.957 |
| Standard Error of Estimate (SEE) | 0.206 | 0.249 |
| F-statistic | 149.380 | 119.508 |
| Optimal Number of Components | 4 | 3 |
| Predictive r² (r²_pred) | 0.694 | 0.671 |
Data sourced from a study on α1A-adrenergic receptor antagonists. mdpi.com
Analysis of Intermolecular Interactions and Crystal Packing
The stability of the crystal packing is largely determined by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netresearchgate.net In many isoindoline derivatives, intermolecular hydrogen bonds of the C–H···O type and π-π stacking between aromatic rings are significant forces that stabilize the crystal structure. researchgate.netresearchgate.net The analysis of these interactions helps in understanding how molecules recognize each other and self-assemble into a highly ordered crystalline solid.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. tandfonline.comtandfonline.com The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution of a given molecule's electron density to the total procrystal electron density is dominant. This method allows for a detailed investigation of all intermolecular contacts simultaneously.
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Isoindoline-1,3-dione Derivative (Compound 4c)
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 36.5% |
| O···H / H···O | 12.1% |
| C···H / H···C | 10.6% |
| S···H / H···S | 4.5% |
Data represents findings from a Hirshfeld surface analysis of 2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)isoindoline-1,3-dione. tandfonline.com
Void analysis is a computational technique used to identify and quantify the empty spaces, or voids, within a crystal structure. nih.gov The presence and size of these voids are critical for understanding the mechanical properties of a crystal. A crystal packing with significant void volume is generally less compact, which may imply lower mechanical stability, as a small external force could be sufficient to disrupt the crystal lattice. nih.gov
The analysis involves calculating the volume of the crystal voids and expressing it as a percentage of the total unit cell volume. nih.gov This provides a measure of the packing efficiency. For instance, in a study of a 2H-benzo[b] tandfonline.comresearchgate.netthiazin-3(4H)-one derivative, the void volume was calculated to be 75.4 ų, corresponding to 9.3% of the unit cell volume, suggesting a compact and likely stable crystal packing. nih.gov While specific void analysis data for this compound is not available, this methodology is applicable to predict its mechanical characteristics based on its crystal structure. The prediction of the mechanical response of crystalline materials can also be approached using more advanced methods like crystal plasticity finite element modeling, which simulates the behavior of polycrystalline materials under stress. arxiv.orgle.ac.uk
Table 3: Example of Crystal Void Analysis Results
| Parameter | Value |
|---|---|
| Void Volume (ų) | 75.4 |
| Percentage of Free Space in Unit Cell | 9.3% |
Data sourced from a study on 2H-benzo[b] tandfonline.comresearchgate.netthiazin-3(4H)-one. nih.gov
Biological and Pharmacological Research Endeavors Involving Methyl Isoindoline 5 Carboxylate and Its Analogues
Enzyme Inhibition Studies
The unique structure of the isoindoline (B1297411) core has been leveraged to achieve high selectivity and potency against specific enzyme targets, moving away from broader-acting agents to more refined molecules.
Discoidin Domain Receptor 1 (DDR1) Inhibition: Design, Synthesis, and Selectivity Profiling
Dysregulation of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, is implicated in numerous cancers, including pancreatic cancer, where it promotes cell proliferation, migration, and chemoresistance. researchgate.netnih.gov This has made DDR1 a compelling target for drug discovery. researchgate.net
In an effort to develop highly selective DDR1 inhibitors, researchers utilized methyl isoindoline-5-carboxylate hydrochloride as a key starting material. researchgate.netnih.gov A structure-based drug design approach led to the synthesis of a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives. researchgate.netnih.gov The design rationale involved replacing a 1-methyl tetrahydroisoquinoline scaffold, found in earlier inhibitors, with an isoindoline scaffold. researchgate.netnih.gov This modification was predicted to reduce off-target activity against Tropomyosin receptor kinases (Trks) by diminishing specific molecular interactions. researchgate.netnih.gov
Initial compounds developed with this isoindoline scaffold, 7a and 7b, successfully eliminated the off-target Trk inhibition but unfortunately also lost all DDR1 inhibitory activity. researchgate.netnih.gov However, further structural refinements led to the creation of compound 7f . This derivative demonstrated potent and selective inhibition of DDR1, binding with a dissociation constant (Kd) of 5.9 nM and suppressing its kinase activity with an IC₅₀ value of 14.9 nM. researchgate.netnih.gov Compound 7c also showed strong DDR1 inhibition with an IC₅₀ of 5.6 nM. nih.govnih.gov The selectivity of 7f was highlighted by its significantly lower potency against a large panel of 403 other nonmutated kinases. researchgate.netnih.gov
Other Receptor Tyrosine Kinase (RTK) Target Engagement and Inhibition Profiles
A significant challenge in kinase inhibitor development is achieving selectivity to avoid side effects from engaging unintended targets. A previously reported potent DDR1 inhibitor also exhibited significant inhibitory activity against Tropomyosin receptor kinases (Trks), a family of RTKs crucial for the development and function of the nervous system. researchgate.netnih.gov This "off-targeting" raised concerns about potential neurotoxicity. researchgate.netnih.gov
The strategic incorporation of the isoindoline scaffold was a direct attempt to engineer selectivity away from Trks. researchgate.net While the initial isoindoline-based compounds 7a and 7b were devoid of DDR1 activity, they successfully abolished the off-target inhibition of Trks. researchgate.netnih.gov Further development led to compounds like 7c , which potently inhibited DDR1 (IC₅₀ of 5.6 nM) while showing almost no activity against Trks (IC₅₀ > 1000 nM). nih.gov Similarly, the optimized compound 7f was found to be significantly less potent against the vast majority of 403 other kinases tested, confirming its high selectivity for DDR1. researchgate.netnih.gov However, some modifications to the 7f structure, such as replacing a trifluoromethyl group with ethyl (7j ), isopropyl (7k ), or tertiary butyl (7l ), maintained DDR1 potency but increased off-target activity against DDR2 and Trks, making them less selective. nih.gov
DNA Methyltransferase 1 (DNMT1) Affinity and Potential Inhibitory Mechanisms
Based on the available scientific literature, there is no direct evidence linking this compound or its 2-amino-2,3-dihydro-1H-indene-5-carboxamide analogues to the inhibition of DNA Methyltransferase 1 (DNMT1). Research efforts involving this chemical scaffold have been predominantly focused on the inhibition of receptor tyrosine kinases like DDR1. researchgate.netnih.gov While isoindoline derivatives have been investigated for various biological activities, their affinity for DNMT1 has not been a reported focus. nih.gov
Cellular Activity and In Vitro/In Vivo Biological Efficacy
The ultimate goal of developing enzyme inhibitors is to translate that biochemical potency into effective biological outcomes in cellular and whole-organism models.
Antiproliferative Effects in Various Cancer Cell Lines (e.g., Pancreatic, Cervical, Breast)
The therapeutic potential of this compound analogues has been primarily evaluated in the context of pancreatic cancer. The representative compound 7f potently inhibited the collagen-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and dose-dependently suppressed the colony formation of pancreatic cancer cells. researchgate.netnih.gov Another analogue, compound 28 , demonstrated excellent antiproliferative activity against BMF-A3 and Pan02 pancreatic cancer cell lines, with IC₅₀ values of 4.262 μM and 11.92 μM, respectively. nih.gov While the primary focus has been on pancreatic cancer, the fundamental role of DDR1 in other cancers, such as breast and gastric cancer, suggests a broader potential for these inhibitors. researchgate.net
Evaluation of Efficacy in Orthotopic Mouse Models of Pancreatic Cancer
The in vitro success of these compounds was further validated in preclinical animal models. Compound 7f was tested in orthotopic mouse models of pancreatic cancer, where cancer cells are implanted in the corresponding organ (the pancreas) to better mimic human disease. researchgate.netnih.gov In these models, 7f demonstrated promising in vivo therapeutic efficacy, slowing tumor progression. researchgate.netnih.gov These findings suggest that selective DDR1 inhibition, achieved through derivatives of this compound, is a viable strategy for treating pancreatic cancer. researchgate.net The compound was noted to have reasonable pharmacokinetic profiles, which contributed to its in vivo effectiveness. nih.gov
Modulation of Critical Cellular Pathways (e.g., Epithelial-Mesenchymal Transition)
The epithelial-mesenchymal transition (EMT) is a crucial cellular program implicated in cancer progression, metastasis, and the development of chemoresistance. nih.gov Research into isoindoline derivatives has revealed their potential to modulate critical signaling pathways that govern such cellular processes.
While direct studies on this compound's effect on EMT are not extensively documented, research on its analogues provides significant insights. A notable area of investigation involves the inhibition of Dipeptidyl Peptidase 9 (DPP9). Overexpression of DPP9 has been shown to increase cell migration and elevate the expression of EMT markers like E-cadherin, MUC1, and vimentin. nih.gov Certain allo-isoleucyl isoindoline derivatives have been identified as highly selective inhibitors of DPP8 and DPP9. nih.gov This suggests a therapeutic potential for isoindoline compounds in modulating EMT by targeting DPP9 activity, thereby potentially influencing cancer cell invasion and migration. nih.gov
Furthermore, histone deacetylases (HDACs) are recognized as key regulators of EMT. researchgate.net Some 2-substituted isoindoline derivatives, synthesized from α-amino acids, have been investigated as HDAC inhibitors. researchgate.net By inhibiting HDACs, these compounds can influence the transcriptional landscape of a cell, potentially reversing or inhibiting the EMT process. This line of research connects the isoindoline scaffold to the epigenetic regulation of critical cellular states. researchgate.net In cancer research, isoindoline derivatives have been found to induce cell death in cancer cell lines through pathways like apoptosis and necrosis and to disrupt the cell cycle, further highlighting their impact on fundamental cellular processes. acs.orgresearchgate.net
Antiviral Activity Research of Isoindoline Derivatives
The isoindoline framework is a promising scaffold in the development of novel antiviral agents due to its advantageous physicochemical and biological properties. nih.gov A range of derivatives has demonstrated considerable activity against several human viruses by targeting various stages of the viral life cycle. nih.gov
Investigation of Mechanism of Action in Viral Replication Cycles
The antiviral mechanisms of isoindoline derivatives are versatile. nih.gov Research has identified compounds that act at different points in the viral replication cycle, from entry into the host cell to the replication of viral genetic material.
Virus Entry Inhibition : Some isoindoline analogues play an antiviral role by interfering with the virus's entry into host cells. nih.gov For instance, a study on 2-aryl-isoindolin-1-ones demonstrated that a lead compound, A3, inhibited the replication of Enterovirus A71 (EV-A71) by acting on the virus entry stage. nih.gov
Inhibition of Viral Enzymes : A primary target for many antiviral drugs is the enzymatic machinery essential for viral replication. Isoindoline derivatives have been shown to inhibit key viral enzymes.
Polymerase Inhibition : Studies on isoquinolone derivatives, which share structural similarities with certain isoindoline compounds, identified molecules that suppress the viral RNA replication step by targeting the viral polymerase activity of influenza viruses. researchgate.netnih.gov
Protease Inhibition : The NS2B-NS3 protease is essential for the replication of flaviviruses like Zika, dengue, and West Nile virus. A series of 2,6-disubstituted indole (B1671886) compounds, structurally related to isoindolines, were found to be potent inhibitors of the Zika virus protease (ZVpro). frontiersin.org
Interference with Late-Stage Replication : Research on other related heterocyclic compounds, such as isoimperatorin, has shown inhibition of influenza A virus by affecting the middle and late stages of the viral replication cycle, specifically neuraminidase activity, which is crucial for the release of new virus particles from the host cell. doaj.org
Structure-Activity Relationship (SAR) Studies for Enhanced Antiviral Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antiviral efficacy of the isoindoline scaffold. These studies explore how different chemical substitutions on the core structure influence the compound's potency and selectivity. nih.gov
For EV-A71, SAR studies on 2-aryl-isoindolin-1-ones revealed that the nature and position of substituents on the 2-phenyl ring are critical for antiviral activity. nih.gov For instance, compounds with a hydroxyl group at the R2 position and a chlorine or methyl group at the R4 position of the phenyl ring (Compounds A3 and A4) exhibited broad and potent antiviral activity. nih.gov
In the context of influenza viruses, SAR studies on isoquinolone derivatives showed that modifications at various positions could dramatically affect both antiviral activity and cytotoxicity. For example, demethylation at the R1 position of a particular derivative enhanced antiviral activity, while modifications at the R7 position were found to influence cytotoxicity. researchgate.net
For flaviviruses, SAR of indole-based inhibitors targeting the ZVpro revealed that substitutions at the 2 and 6 positions of the indole ring were key for inhibitory potency. frontiersin.org These systematic modifications have led to the discovery of isoindoline-based compounds with potent antiviral activities, making them promising candidates for further development. nih.govnih.gov
| Compound Class | Viral Target | Key SAR Findings | Potent Compounds | Reference |
|---|---|---|---|---|
| 2-aryl-isoindolin-1-ones | Enterovirus A71 (EV-A71) | Substitutions on the 2-phenyl ring are critical. A hydroxyl group at R2 and a halogen/methyl group at R4 enhance potency. | A3, A4 (EC50: 1.23–1.76 μM) | nih.gov |
| Isoquinolone Derivatives | Influenza A and B Viruses | Modifications at R1, R2, and R7 positions significantly impact antiviral activity and cytotoxicity. | Compound 21 (EC50: 9.9–18.5 µM with low cytotoxicity) | researchgate.net |
| 2,6-disubstituted Indoles | Zika Virus (ZVpro) | Substitutions at the 2 and 6 positions of the indole ring are key for protease inhibition. | Compounds 66, 67 (EC50: 1-3 μM) | frontiersin.org |
Exploration of Other Pharmacological Activities for Broader Isoindoline Derivatives
Beyond their application in oncology and virology, isoindoline derivatives have been investigated for a wide spectrum of other pharmacological effects, demonstrating their versatility as a privileged scaffold in medicinal chemistry. nih.govnih.gov
Anti-inflammatory and Antioxidant Potential
Chronic inflammation and oxidative stress are underlying factors in numerous pathological conditions. Isoindoline derivatives have shown significant potential in combating these processes.
Anti-inflammatory Activity : Several studies have highlighted the anti-inflammatory properties of isoindoline derivatives. nih.govnih.gov Novel indoline (B122111) derivatives have been shown to protect macrophages from lipopolysaccharide (LPS)-induced elevation of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 1 pM to 1 nM. researchgate.netnih.gov Certain compounds, when administered to mice, prevented LPS-induced cytokine elevation in both the brain and peripheral tissues, indicating potent systemic anti-inflammatory effects. researchgate.net
Antioxidant Potential : The isoindoline scaffold is also a basis for potent antioxidants. These compounds protect cells from damage caused by reactive oxygen species (ROS). tandfonline.com In vitro studies have demonstrated that certain isoindoline derivatives have free radical-scavenging effects. derpharmachemica.com Some synthesized isoindolinone derivatives exhibited significant antioxidant capacity by neutralizing ROS and mitigating oxidative stress. tandfonline.com This antioxidant activity is crucial for protecting biomolecules like proteins, lipids, and DNA from oxidative damage that contributes to various diseases. researchgate.nettandfonline.com
Antimicrobial Effects against Bacterial and Fungal Pathogens
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Isoindoline derivatives have emerged as a promising area of research in this field. nih.gov
Studies have shown that various N-substituted isoindolin-1-ones and isoindoline-1,3-dione derivatives possess activity against a range of microbial pathogens. researchgate.net Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net For example, some 3-alkylidene-2-indolone derivatives, which are structurally related to isoindolines, have shown high antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against strains like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).
The antimicrobial potential of these compounds suggests they could be developed into new therapeutics to address the challenge of infectious diseases.
| Compound Class | Pathogen Type | Examples of Susceptible Pathogens | Reference |
|---|---|---|---|
| N-substituted isoindolin-1-ones | Bacteria & Fungi | Gram-positive bacteria, Gram-negative bacteria, Aspergillus sp., Candida albicans | researchgate.net |
| Isoindoline-1,3-dione derivatives | Bacteria & Fungi | General antibacterial and antifungal activity reported. | nih.gov |
| 3-Alkylidene-2-indolone derivatives | Bacteria | Staphylococcus aureus (including MRSA), Streptococcus pyogenes, Escherichia coli |
Nootropic, Anxiolytic, and Sedative Properties of Related Isoindoline Scaffolds
While direct studies on the neurotropic effects of this compound are not extensively available, the broader family of isoindoline derivatives has shown promise in modulating cognitive and emotional states. The isoindoline framework is a key feature in a variety of bioactive compounds, some of which exhibit psycho-stimulant properties. doaj.org
Research into 2,3-dihydro-1H-isoindol-1-ones, which are structurally related to piracetam (B1677957), a well-known nootropic agent, has demonstrated cognitive-enhancing effects. In studies using a passive avoidance test in mice, certain synthesized derivatives were effective in reversing amnesia induced by scopolamine. nih.gov For instance, compounds (R,R)-3 and (R,S)-3 were found to be as potent as piracetam in this regard, establishing these isoindoline derivatives as a new class of nootropic compounds. nih.gov Notably, these compounds generally did not produce sedative or motor-impairing effects, with the exception of one diastereoisomer that showed a myorelaxant effect at higher doses. nih.gov
The isoindoline core is also present in drugs that were initially developed for sedative purposes, such as thalidomide (B1683933), which contains an isoindoline-1,3-dione structure. mdpi.com Furthermore, the structural features of isoindolines make them candidates for interacting with receptors involved in anxiety. Studies have shown that ligands for benzodiazepine (B76468) receptors, which are key targets for anxiolytic drugs, can possess both anxiety-reducing and nootropic properties. nih.gov The isoindoline scaffold's ability to be finely tuned through chemical modification allows for the exploration of such psychotropic activities. mdpi.compreprints.org For example, the drug mazindol, which features an isoindoline core, is used for treating obesity and has known effects on the central nervous system. mdpi.com
Mechanistic Insights into Biological Interactions
The biological activity of isoindoline derivatives is determined by their precise interactions with proteins and other macromolecules. Understanding these interactions at the molecular level is critical for developing new therapeutic agents and explaining the observed pharmacological effects.
Molecular Recognition and Characterization of Ligand Binding Sites
Molecular modeling and computational studies have become essential tools for understanding how isoindoline-based ligands bind to their biological targets. nih.gov These techniques reveal the specific binding poses and non-covalent interactions that govern molecular recognition.
For instance, in silico studies of isoindoline derivatives with the human dopamine (B1211576) D2 receptor, a key target in the treatment of neurological and psychiatric disorders, have been performed. researchgate.net Molecular docking simulations predicted the binding affinity and identified key amino acid residues at the allosteric binding site that interact with the isoindoline ligands. researchgate.net Similarly, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Molecular dynamics simulations showed that these compounds interact with key residues in the active sites of both enzymes. nih.gov
In the context of cancer research, isoindolin-1-one (B1195906) derivatives have been modeled as inhibitors of the PI3Kγ enzyme. nih.gov These computational studies combined molecular docking, molecular dynamics, and binding free energy calculations to elucidate the binding mechanism. The analysis revealed key differences in molecular interactions that could be exploited to design more selective inhibitors. nih.gov The stability of the ligand-protein complex is often assessed through simulations, where lower fluctuations in the root-mean-square deviation (RMSD) indicate a more stable binding. semanticscholar.org
Table 1: Examples of Isoindoline Scaffolds and Their Biological Targets
| Isoindoline Scaffold | Biological Target | Key Findings from Molecular Modeling |
|---|---|---|
| Isoindoline | Dopamine D2 Receptor | Interaction with main amino acid residues at the allosteric binding site predicted. researchgate.net |
| Isoindoline-1,3-dione | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Inhibitory activity predicted through molecular docking and confirmed in vitro. nih.gov |
| Isoindolin-1-one | Phosphoinositide 3-kinase gamma (PI3Kγ) | Binding modalities and key molecular interactions identified to guide the design of selective inhibitors. nih.gov |
Influence of Specific Substituents (e.g., Methyl Group at 5-position) on Biological Effect
The structure-activity relationship (SAR) of isoindoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Even minor changes can dramatically alter biological activity and selectivity.
The position of a substituent on the isoindoline ring is critical. For example, in a study of phenyl-substituted isoindolinone ligands for the cereblon (CRBN) protein, derivatives with a substituent at the 4- or 5-position were significantly more potent than those with a substituent at the 6- or 7-position. researchgate.net The reduced potency of the 6- and 7-substituted ligands was attributed to potential steric hindrance that could block a crucial hydrogen bond interaction with the protein. researchgate.net
SAR studies on indoline derivatives, which are structurally similar to isoindolines, have also highlighted the importance of the 5-position. A study on indolin-5-yl-cyclopropanamine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) showed that various substituents at this position could be introduced to create potent and selective inhibitors. nih.gov The electronic and steric properties of the substituent play a crucial role. A methyl group, being electron-donating, can alter the electronic distribution of the aromatic ring, potentially affecting interactions like π-π stacking with aromatic amino acid residues in the binding pocket.
In the case of this compound, the two substituents at the 5-position—a methyl group and a carboxylate group—would be expected to exert significant influence. The methyl group adds lipophilicity and can have steric effects, while the carboxylate group is a hydrogen bond acceptor and can participate in electrostatic interactions. The specific biological effect would depend on how these properties complement the topology and chemical environment of the target binding site. For example, studies on other scaffolds have shown that introducing a hydroxyl group (which can act as a hydrogen bond donor and acceptor) at the 5-position can lead to excellent binding affinities for opioid receptors. nih.gov This underscores the principle that substituents at this position are key modulators of biological function.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Piracetam |
| Scopolamine |
| Thalidomide |
| Mazindol |
Q & A
Q. What are the standard synthetic routes for methyl isoindoline-5-carboxylate, and how can purity be validated?
this compound is typically synthesized via multicomponent reactions or esterification of isoindoline carboxylic acid derivatives. A common approach involves Rh(III)-catalyzed relay catalysis for constructing isoindolinone scaffolds, as demonstrated in multicomponent reactions involving pyridine derivatives and acrylates . For purity validation, researchers should combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for structural elucidation, and melting point determination (e.g., mp 232–234°C for related indole carboxylates) . Chromatographic methods (HPLC, TLC) with UV/fluorescence detection are essential for assessing chemical homogeneity.
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
Key steps include:
- Solubility profiling : Test in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate) to guide reaction conditions.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Spectroscopic analysis : Assign NMR peaks to verify substituent positions (e.g., methyl ester protons at δ ~3.8–4.1 ppm in CDCl) and monitor carbonyl stretching vibrations (~1700 cm) via FTIR .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation.
Q. What literature review strategies are recommended for identifying prior work on this compound?
Use specialized databases like SciFinder to search by CAS RN, structure, or reaction pathways. Filter results by "review articles" to access synthesized knowledge on isoindoline derivatives . Cross-reference patents and journal articles (e.g., Medicinal Chemistry Research) for synthetic protocols or biological activity data. Avoid non-peer-reviewed sources like commercial catalogs .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in catalytic multicomponent reactions?
- Catalyst screening : Compare Rh(III), Pd(II), or Cu(I) catalysts for regioselectivity and turnover. Rh(III) catalysts often favor isoindolinone formation via C–H activation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates but risk ester hydrolysis; monitor by TLC.
- Additive optimization : Silver salts (e.g., AgOAc) can improve catalyst stability, while bases (NaHCO) may neutralize acidic byproducts .
- Kinetic studies : Use in situ IR or GC-MS to track intermediate formation and adjust reaction time/temperature.
Q. How should conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural characterization?
- Verify sample purity : Re-crystallize or chromatograph the compound to remove contaminants.
- Isotopic patterns : Check HRMS for C or halogen adducts that may skew molecular ion peaks.
- Solvent artifacts : Ensure deuterated solvents (CDCl, DMSO-d) do not overlap with target peaks. For example, residual protons in CDCl appear at δ 7.26 ppm .
- 2D NMR techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals and assign stereochemistry.
Q. What strategies address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-31G*) or solvent models in DFT calculations.
- Experimental controls : Repeat reactions under inert atmospheres to rule out oxidative side reactions.
- Byproduct analysis : Use LC-MS to identify unexpected intermediates (e.g., hydrolyzed carboxylic acids) .
- Collaborative validation : Compare results with independent labs to isolate methodological biases .
Data Analysis and Reporting
Q. How should researchers present contradictory biological activity data for this compound derivatives?
- Weight-of-evidence tables : Summarize IC, EC, and selectivity ratios across assays, highlighting assay conditions (e.g., cell lines, concentrations) .
- Statistical rigor : Apply ANOVA or t-tests to determine if variations are significant. Report p-values and confidence intervals.
- Mechanistic hypotheses : Link discrepancies to off-target effects (e.g., kinase inhibition) or solubility limitations .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Detailed protocols : Specify reagent grades (e.g., ≥99% purity), catalyst loadings (mol%), and inert gas use.
- Supporting information : Include raw NMR spectra, chromatograms, and crystallographic data (CIF files) in supplementary materials .
- Failure logs : Note unsuccessful conditions (e.g., solvent/catalyst combinations) to guide future work .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound?
Q. How can researchers ensure ethical compliance in publishing preliminary data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
